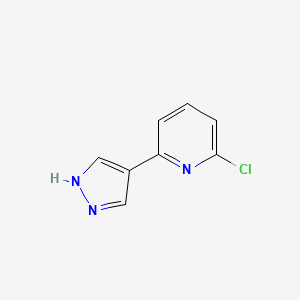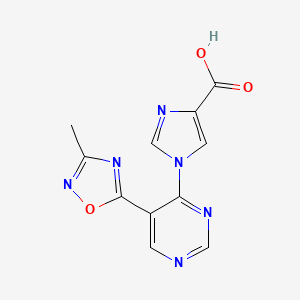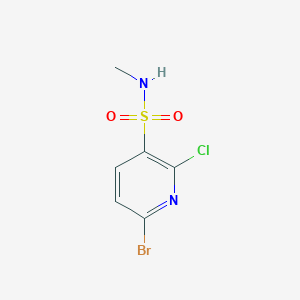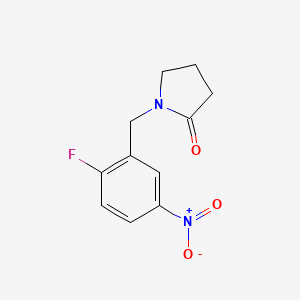
2-Chloro-6-(1H-pyrazol-4-yl)pyridine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-Chloro-6-(1H-pyrazol-4-yl)pyridine is a heterocyclic compound that contains both pyridine and pyrazole rings
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-Chloro-6-(1H-pyrazol-4-yl)pyridine typically involves the reaction of 2,6-dichloropyridine with 1H-pyrazole. One common method includes the use of potassium carbonate as a base and N,N-dimethylacetamide as a solvent. The reaction is carried out at 50°C for 2 hours in a sealed tube, followed by purification through column chromatography .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for large-scale synthesis.
化学反応の分析
Types of Reactions
2-Chloro-6-(1H-pyrazol-4-yl)pyridine can undergo various chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted by other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, leading to the formation of different derivatives.
Cyclization Reactions: The pyrazole and pyridine rings can be involved in cyclization reactions to form more complex heterocyclic structures.
Common Reagents and Conditions
Substitution Reactions: Common reagents include potassium carbonate, cesium carbonate, and various nucleophiles.
Oxidation and Reduction: Reagents such as hydrogen peroxide or sodium borohydride can be used for oxidation and reduction reactions, respectively.
Cyclization Reactions: Catalysts like palladium acetate and ligands such as 4,5-bis(diphenylphosphino)-9,9-dimethylxanthene are often employed in cyclization reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted pyridine derivatives, while cyclization reactions can produce fused heterocyclic compounds.
科学的研究の応用
2-Chloro-6-(1H-pyrazol-4-yl)pyridine has several scientific research applications:
Medicinal Chemistry: It serves as a building block for the synthesis of pharmaceutical compounds with potential therapeutic properties.
Material Science: The compound is used in the development of advanced materials with specific electronic and optical properties.
Biological Research: It is employed in the study of enzyme inhibitors and receptor modulators.
Industrial Applications: The compound is utilized in the synthesis of agrochemicals and other industrial chemicals
作用機序
The mechanism of action of 2-Chloro-6-(1H-pyrazol-4-yl)pyridine depends on its specific application. In medicinal chemistry, the compound may act as an enzyme inhibitor or receptor modulator by binding to specific molecular targets. The interaction with these targets can alter the activity of enzymes or receptors, leading to the desired therapeutic effects. The pathways involved in these interactions are often studied using molecular docking and simulation techniques .
類似化合物との比較
Similar Compounds
2-Chloro-6-(1H-pyrazol-1-yl)pyrazine: This compound has a similar structure but contains a pyrazine ring instead of a pyridine ring.
2-(1H-Pyrazol-4-yl)-1H-benzimidazole: This compound features a benzimidazole ring fused with a pyrazole ring.
Uniqueness
2-Chloro-6-(1H-pyrazol-4-yl)pyridine is unique due to its specific combination of pyridine and pyrazole rings, which imparts distinct chemical and physical properties. This uniqueness makes it a valuable compound for various applications in scientific research and industry.
特性
CAS番号 |
1934955-05-1 |
|---|---|
分子式 |
C8H6ClN3 |
分子量 |
179.60 g/mol |
IUPAC名 |
2-chloro-6-(1H-pyrazol-4-yl)pyridine |
InChI |
InChI=1S/C8H6ClN3/c9-8-3-1-2-7(12-8)6-4-10-11-5-6/h1-5H,(H,10,11) |
InChIキー |
FGGUABZAESHRBJ-UHFFFAOYSA-N |
正規SMILES |
C1=CC(=NC(=C1)Cl)C2=CNN=C2 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![Ethyl 2,3-dimethyl-4-oxo-4,5-dihydrofuro[3,2-c]pyridine-7-carboxylate](/img/structure/B11784286.png)





![6-Bromo-2-methyl-2H-pyrido[3,2-b][1,4]oxazin-3(4H)-one](/img/structure/B11784315.png)

![2-(Difluoromethoxy)benzo[d]oxazole-6-methanol](/img/structure/B11784343.png)

![Tetrahydro-1H-pyrido[1,2-a]pyrazine-3,7(2H,4H)-dione](/img/structure/B11784373.png)


